molecular formula C11H17ClN2O3 B4399393 N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride

N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride

Cat. No.: B4399393
M. Wt: 260.72 g/mol
InChI Key: NNNWKYIBYWTNSH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride: is an organic compound with the molecular formula C11H16N2O3·HCl. This compound is characterized by the presence of a nitrophenoxy group attached to a propanamine backbone, with two methyl groups on the nitrogen atom. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.

    Etherification: 3-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(3-nitrophenoxy)propan-1-amine.

    Dimethylation: The resulting 3-(3-nitrophenoxy)propan-1-amine is then subjected to dimethylation using formaldehyde and formic acid to yield N,N-dimethyl-3-(3-nitrophenoxy)-1-propanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N,N-dimethyl-3-(3-nitrophenoxy)-1-propanamine N-oxide.

    Reduction: N,N-dimethyl-3-(3-aminophenoxy)-1-propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

  • N,N-dimethyl-3-(4-nitrophenoxy)-1-propanamine hydrochloride
  • N,N-dimethyl-3-(2-nitrophenoxy)-1-propanamine hydrochloride
  • N,N-dimethyl-3-(3-chlorophenoxy)-1-propanamine hydrochloride

Comparison: N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents or nitro group positions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

N,N-dimethyl-3-(3-nitrophenoxy)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3.ClH/c1-12(2)7-4-8-16-11-6-3-5-10(9-11)13(14)15;/h3,5-6,9H,4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNWKYIBYWTNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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